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Compound of Interest

Compound Name: Y4R agonist-2

Cat. No.: B12422418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Y4R agonist-2's binding specificity

against other commercially available Y4 receptor ligands. The data presented herein is

essential for researchers designing experiments and interpreting results involving the Y4

receptor. Detailed experimental protocols and signaling pathway diagrams are included to

facilitate the replication and validation of these findings.

Comparative Analysis of Y4 Receptor Ligand
Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of

Y4R agonist-2 and other common Y4R ligands across the human neuropeptide Y (NPY)

receptor family (Y1, Y2, Y4, and Y5). Y4R agonist-2, a cyclic hexapeptide, demonstrates

exceptional affinity and selectivity for the Y4 receptor.
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Ligand Y4R Ki (pKi) Y1R Ki (pKi) Y2R Ki (pKi) Y5R Ki (pKi)

Selectivity
(fold) vs.
Y1R/Y2R/Y5
R

Y4R agonist-

2 (Compound

24)

>10 7.1 <5.0 6.1

>800 /

>100,000 /

>8,000

Human

Pancreatic

Polypeptide

(hPP)

9.77 7.7 7.2 7.5
117 / 371 /

186

GR231118 9.6 (agonist)
10.4

(antagonist)
- - -

J-115814

(antagonist)
6.2 1.4 >10 6.0 -

(S)-

VU0637120

(antagonist)

6.4-6.5 (KB) - - - -

Table 1: Comparative Binding Affinities (pKi) of Y4R Ligands.

Ligand
Y4R EC50
(pEC50)

Emax (Y4R)
Y1R EC50
(pEC50)

Y2R EC50
(pEC50)

Y5R EC50
(pEC50)

Y4R agonist-

2 (Compound

24)

9.11 80% <5.0 <5.0 <5.0

Human

Pancreatic

Polypeptide

(hPP)

8.92 100% - - -

Table 2: Comparative Functional Agonist Potencies (pEC50) and Efficacy (Emax).
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Experimental Protocols
To ensure the validity and reproducibility of binding specificity studies, the following

standardized protocols for radioligand binding and functional assays are recommended.

Radioligand Binding Assays (Competition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from its receptor.

Materials:

Cell membranes expressing the human Y1, Y2, Y4, or Y5 receptor.

Radioligand (e.g., [¹²⁵I]-PYY or a tritiated Y4R-selective ligand like [³H]UR-JG102).

Test compounds (e.g., Y4R agonist-2).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters (e.g., GF/C).

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd),

and either buffer (for total binding), a saturating concentration of a known non-radiolabeled

ligand (for non-specific binding), or the test compound.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the test compound concentration and fit the data

using a non-linear regression model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays
This assay measures the ability of an agonist to stimulate Gq-protein coupled signaling, leading

to an increase in intracellular calcium.

Materials:

HEK293 or CHO cells stably expressing the human Y4 receptor (and other Y receptor

subtypes for selectivity testing).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test agonists.

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or

FlexStation).

Procedure:

Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
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Prepare serial dilutions of the test agonist.

Measure the baseline fluorescence of the cell plate.

Add the test agonist to the cells and immediately begin measuring the fluorescence intensity

over time.

Determine the peak fluorescence response for each concentration of the agonist.

Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-

response curve to determine the EC50 and Emax.

This assay measures the ability of an agonist to modulate Gs or Gi-protein coupled signaling,

resulting in a change in intracellular cyclic AMP (cAMP) levels.

Materials:

CHO or HEK293 cells stably expressing the human Y4 receptor (and other Y receptor

subtypes).

cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

Test agonists.

A plate reader compatible with the chosen assay kit.

Procedure:

Plate the cells in the appropriate microplate format for the assay kit.

For Gi-coupled receptors, pre-treat the cells with forskolin to induce cAMP production.

Add serial dilutions of the test agonist to the cells and incubate for a specified time.

Lyse the cells and follow the manufacturer's protocol for the cAMP assay kit to measure the

amount of cAMP produced.
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Plot the cAMP levels as a function of agonist concentration and fit the data to determine the

EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the Y4 receptor and the general

workflow for validating agonist binding specificity.
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Figure 1. Y4 Receptor Signaling Pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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